(1S,2S,5S,8S,11R,12R)-2,12-dimethyl-6-methylidene-16-oxapentacyclo[10.3.2.15,8.01,11.02,8]octadecan-17-one
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Overview
Description
(1S,2S,5S,8S,11R,12R)-2,12-dimethyl-6-methylidene-16-oxapentacyclo[103215,801,1102,8]octadecan-17-one is a complex organic compound characterized by its unique pentacyclic structure This compound is notable for its intricate arrangement of carbon atoms and the presence of multiple chiral centers, which contribute to its stereochemical complexity
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (1S,2S,5S,8S,11R,12R)-2,12-dimethyl-6-methylidene-16-oxapentacyclo[10.3.2.15,8.01,11.02,8]octadecan-17-one typically involves multi-step organic reactions. One common approach is the Diels-Alder reaction, which forms the core pentacyclic structure. This is followed by a series of functional group transformations, including oxidation and reduction reactions, to introduce the desired substituents.
Industrial Production Methods
Industrial production of this compound may involve the use of large-scale reactors and optimized reaction conditions to ensure high yield and purity. Catalysts and solvents are carefully selected to facilitate the reactions and minimize by-products. Purification techniques such as chromatography and recrystallization are employed to isolate the final product.
Chemical Reactions Analysis
Types of Reactions
(1S,2S,5S,8S,11R,12R)-2,12-dimethyl-6-methylidene-16-oxapentacyclo[10.3.2.15,8.01,11.02,8]octadecan-17-one undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be used to alter the oxidation state of certain atoms within the molecule.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are frequently used.
Substitution: Reagents like halogens, acids, and bases are employed under controlled conditions to achieve the desired substitutions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or carboxylic acids, while reduction can produce alcohols or alkanes. Substitution reactions can introduce a variety of functional groups, such as halides, hydroxyl groups, or alkyl chains.
Scientific Research Applications
(1S,2S,5S,8S,11R,12R)-2,12-dimethyl-6-methylidene-16-oxapentacyclo[10.3.2.15,8.01,11.02,8]octadecan-17-one has several scientific research applications:
Chemistry: The compound is used as a model system for studying stereochemistry and reaction mechanisms.
Biology: It is investigated for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: The compound’s unique structure makes it a candidate for materials science applications, such as the development of new polymers or nanomaterials.
Mechanism of Action
The mechanism of action of (1S,2S,5S,8S,11R,12R)-2,12-dimethyl-6-methylidene-16-oxapentacyclo[10.3.2.15,8.01,11.02,8]octadecan-17-one involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other biomolecules. The compound’s effects are mediated through pathways that regulate cellular processes such as signal transduction, gene expression, and metabolic activity.
Comparison with Similar Compounds
Similar Compounds
- (1S,2S,5S,8S,11R,12R)-2,12-dimethyl-6-methylidene-16-oxapentacyclo[10.3.2.15,8.01,11.02,8]octadecan-17-one shares structural similarities with other pentacyclic compounds, such as certain steroids and terpenoids.
- Compounds like this compound and its analogs are often compared in terms of their stereochemistry and functional group diversity.
Uniqueness
The uniqueness of (1S,2S,5S,8S,11R,12R)-2,12-dimethyl-6-methylidene-16-oxapentacyclo[103215,801,1102,8]octadecan-17-one lies in its specific arrangement of chiral centers and the presence of a methylidene group
Properties
Molecular Formula |
C20H28O2 |
---|---|
Molecular Weight |
300.4 g/mol |
IUPAC Name |
(1S,2S,5S,8S,11R,12R)-2,12-dimethyl-6-methylidene-16-oxapentacyclo[10.3.2.15,8.01,11.02,8]octadecan-17-one |
InChI |
InChI=1S/C20H28O2/c1-13-11-19-10-6-15-17(2)7-4-8-20(15,22-16(17)21)18(19,3)9-5-14(13)12-19/h14-15H,1,4-12H2,2-3H3/t14-,15+,17+,18-,19+,20-/m0/s1 |
InChI Key |
ZPJLCCRNYWMMRT-SYXFZUODSA-N |
Isomeric SMILES |
C[C@@]12CCC[C@@]3([C@@H]1CC[C@]45[C@@]3(CC[C@@H](C4)C(=C)C5)C)OC2=O |
Canonical SMILES |
CC12CCCC3(C1CCC45C3(CCC(C4)C(=C)C5)C)OC2=O |
Origin of Product |
United States |
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